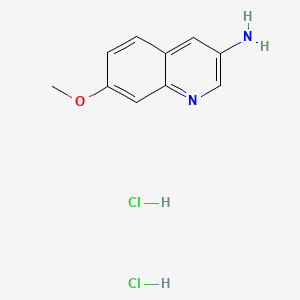

3-Amino-7-methoxyquinoline dihydrochloride

Description

Properties

IUPAC Name |

7-methoxyquinolin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.2ClH/c1-13-9-3-2-7-4-8(11)6-12-10(7)5-9;;/h2-6H,11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJDHBQUHLDBMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=C(C=C2C=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679642 | |

| Record name | 7-Methoxyquinolin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216228-63-5 | |

| Record name | 7-Methoxyquinolin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Quinoline Derivatives As Privileged Molecular Frameworks

Quinoline (B57606), a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. guidechem.comchemscene.com This status is attributed to the ability of the quinoline nucleus to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. sigmaaldrich.comsigmaaldrich.comgoogle.com The structural rigidity and aromatic nature of the quinoline ring system provide a robust platform for the spatial orientation of various functional groups, enabling precise interactions with biological macromolecules.

The versatility of the quinoline core is demonstrated by its presence in numerous natural products, particularly alkaloids, and a significant number of synthetic compounds with diverse therapeutic applications. jacobacci.commdpi.com These include antimalarial agents like quinine (B1679958) and chloroquine, antibacterial compounds such as ciprofloxacin (B1669076), and anticancer drugs like topotecan. mdpi.comnih.gov The wide-ranging biological activities associated with quinoline derivatives encompass anticancer, antimicrobial, anti-inflammatory, antimalarial, anticonvulsant, and antihypertensive effects, among others. sigmaaldrich.combldpharm.com The ability to readily modify the quinoline ring at various positions allows for the fine-tuning of its biological and physicochemical properties, making it a highly "druggable" molecule and an attractive starting point for the design and synthesis of novel therapeutic candidates. chemscene.comnih.gov

An Overview of 3 Amino 7 Methoxyquinoline Dihydrochloride As a Core Scaffold and Intermediate

3-Amino-7-methoxyquinoline dihydrochloride (B599025) is a specific derivative of the quinoline (B57606) family that serves as a key building block in chemical synthesis. As a dihydrochloride salt, it exhibits increased solubility in aqueous media, which can be advantageous for certain reaction conditions. The molecule's structure is characterized by an amino group at the 3-position and a methoxy (B1213986) group at the 7-position of the quinoline core. These functional groups are key to its utility as a chemical intermediate.

The primary role of 3-Amino-7-methoxyquinoline dihydrochloride in a research context is as a precursor for the synthesis of more elaborate molecules. The amino group at the C3 position is a versatile handle for a variety of chemical transformations. It can act as a nucleophile or be converted into other functional groups, such as amides, sulfonamides, or ureas, through reactions with acyl chlorides, sulfonyl chlorides, and isocyanates, respectively. This allows for the attachment of diverse side chains and the exploration of structure-activity relationships in drug discovery programs. For instance, the amino group can be a key site for building out complex substituents to enhance binding affinity to a biological target. nih.gov

Similarly, the methoxy group at the C7 position influences the electronic properties of the quinoline ring and can participate in ether cleavage reactions to yield the corresponding 7-hydroxyquinoline (B1418103) derivative. This hydroxyl group can then be used as a point for further functionalization, such as the formation of ethers or esters. The unique substitution pattern of this compound makes it a valuable scaffold for creating libraries of novel quinoline analogues for screening in various biological assays.

Below are the chemical properties of this compound:

| Property | Value |

| CAS Number | 1216228-63-5 |

| Molecular Formula | C₁₀H₁₀N₂O · 2HCl |

| Molecular Weight | 247.12 g/mol |

| Form | Solid |

| InChI Key | AEJDHBQUHLDBMF-UHFFFAOYSA-N |

Research Trajectories and Future Perspectives for 3 Amino 7 Methoxyquinoline Dihydrochloride Analogues

Strategies for Quinoline Core Construction

Multi-component Reaction Approaches in Quinoline Synthesis

Multi-component reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex molecules like quinolines from three or more starting materials in a single operation. rsc.orgrsc.org This approach is prized for its ability to rapidly generate diverse molecular libraries and construct intricate architectures in a convergent manner. rsc.orgrsc.org Several MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully adapted for the synthesis of a wide array of quinoline scaffolds. rsc.orgrsc.org The versatility of MCRs allows for the incorporation of significant structural diversity, making it a powerful tool in drug discovery and materials science. rsc.org For example, a three-component reaction involving arynes, quinolines, and aldehydes can produce benzoxazino quinoline derivatives through a 1,4-zwitterionic intermediate. acs.orgnih.gov

| Reaction Name | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Povarov-type Reaction | Arylamines, Methylketones, α-Ketoesters | 2,4-Disubstituted Quinolines | Iodine-catalyzed, involves an electrophilic cyclization and oxidative aromatization. | nih.gov |

| Doebner-like Process | Aniline (B41778), Aldehyde, Additional Component | 2,3-Disubstituted or 3-Substituted Quinolines | Can be performed in ionic liquids, offering a metal-free approach. | nih.gov |

| Aryne-based MCR | Arynes, Quinolines, Aldehydes | Benzoxazino Quinoline Derivatives | Proceeds via a 1,4-dipolar intermediate; offers good diastereoselectivity. | acs.org |

| Copper-Catalyzed MCR | Anilines, Aldehydes, Alkynes | 2,4-Substituted Quinolines | Involves domino imine formation, cyclization, and oxidation. | rsc.org |

Cyclization Reactions and Precursor Utilization (e.g., Aniline Derivatives)

Classical cyclization reactions are foundational to quinoline synthesis, with many methods relying on aniline and its substituted derivatives as primary precursors. nih.gov These time-honored reactions provide robust pathways to the quinoline core. nih.gov

Notable classical syntheses include:

Skraup Synthesis : This is a commercial method where aniline is heated with glycerol (B35011), sulfuric acid, and a mild oxidizing agent like nitrobenzene. uop.edu.pkpharmaguideline.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of aniline, acid-catalyzed ring closure, and finally oxidation to yield the quinoline. uop.edu.pkresearchgate.net

Friedländer Synthesis : This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group, typically in the presence of a base. uop.edu.pkpharmaguideline.com It is particularly useful for preparing 2-substituted quinoline derivatives. pharmaguideline.com

Combes Synthesis : In this reaction, an aniline is condensed with a 1,3-dicarbonyl compound. The resulting β-amino enone intermediate is then cyclized under acidic conditions to form the quinoline ring. pharmaguideline.comiust.ac.ir

Doebner-von Miller Reaction : This is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones, which can be formed in situ from aldehydes or ketones, reacting with anilines in the presence of an acid. nih.gov

More contemporary approaches include the electrophilic cyclization of N-(2-alkynyl)anilines, which can be induced by various electrophiles like iodine monochloride (ICl) or bromine (Br₂), to afford 3-haloquinolines under mild conditions. nih.gov This method provides a route to functionalized quinolines that may not be accessible through classical means. nih.gov

| Synthesis Name | Key Precursors | Typical Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Unsubstituted or Substituted Quinoline | Strong acid (H₂SO₄), heat | uop.edu.pkpharmaguideline.comresearchgate.net |

| Friedländer Synthesis | 2-Aminobenzaldehyde/ketone, Carbonyl with α-methylene | 2- and 3-Substituted Quinolines | Base or acid catalysis | nih.govuop.edu.pkpharmaguideline.com |

| Combes Synthesis | Aniline, 1,3-Dicarbonyl Compound | Substituted Quinolines | Acid-catalyzed cyclization of a β-amino enone intermediate | pharmaguideline.comiust.ac.ir |

| Conrad-Limpach-Knorr Synthesis | Aniline, β-Ketoester | 4-Quinolones or 2-Quinolones | Temperature-dependent; lower temps favor 4-quinolones, higher temps favor 2-quinolones | pharmaguideline.comiust.ac.ir |

Functionalization and Derivatization at the Quinoline Ring System

The quinoline ring is a versatile scaffold that allows for functionalization at various positions through both electrophilic and nucleophilic substitution reactions. nih.gov The reactivity of the quinoline system is dictated by the electronic properties of its two fused rings: the electron-rich benzene (B151609) ring and the electron-deficient pyridine (B92270) ring. researchgate.nettutorsglobe.com This duality allows for selective modifications. Generally, electrophilic substitution occurs on the benzene portion (positions 5 and 8), while nucleophilic substitution is favored on the pyridine ring (positions 2 and 4). uop.edu.pktutorsglobe.com The precise and selective introduction of functional groups is crucial for expanding the chemical space and enhancing the pharmacological profile of quinoline derivatives. rsc.org

Introduction of Amino and Methoxy Groups

The introduction of specific substituents, such as the amino and methoxy groups found in 3-amino-7-methoxyquinoline, can be achieved through several synthetic routes.

Amino Group Introduction : An amino group can be introduced directly onto the quinoline ring or carried through the synthesis from a substituted precursor.

A classic method for direct amination is the Chichibabin reaction , where quinoline reacts with sodamide (NaNH₂) to yield 2-aminoquinoline. uop.edu.pk

Alternatively, a nitro group can be introduced via nitration and subsequently reduced to an amino group.

For a 3-aminoquinoline (B160951), a common strategy involves constructing the quinoline ring from precursors already containing the amino or a precursor functional group (like a nitro group) at the desired position.

Methoxy Group Introduction : A methoxy group is typically installed by methylating a corresponding hydroxyquinoline.

For example, 7-hydroxyquinoline (B1418103) can be prepared from 7-bromoquinoline (B152726) via a copper-catalyzed hydroxylation reaction. chemicalbook.com The resulting hydroxyl group can then be alkylated to a methoxy group using a suitable methylating agent.

Another approach involves using a precursor like 3-methoxyaniline in a cyclization reaction, such as the Conrad-Limpach or Gould-Jacobs reaction, to build the 7-methoxyquinoline (B23528) core directly. A patented process describes the synthesis of 4-hydroxy-7-methoxyquinoline (B63709) starting from 3-methoxyaniline and an isopropylidene malonate derivative, followed by a cyclization step in diphenyl ether. google.com

Electrophilic and Nucleophilic Substitution Reactions

The distinct electronic nature of the two rings in quinoline governs the regioselectivity of substitution reactions. tutorsglobe.com

Electrophilic Substitution : These reactions primarily occur at the C-5 and C-8 positions of the electron-rich benzene ring, as the pyridine ring is deactivated by the electronegative nitrogen atom. uop.edu.pktutorsglobe.com The reaction conditions are often vigorous.

Nitration : Reacting quinoline with fuming nitric acid in concentrated sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pktutorsglobe.com

Sulfonation : Heating quinoline with fuming sulfuric acid (oleum) produces quinoline-8-sulfonic acid at 220°C, which can rearrange to the more stable quinoline-6-sulfonic acid at higher temperatures. researchgate.nettutorsglobe.com

Nucleophilic Substitution : These reactions target the electron-deficient pyridine ring, with substitution occurring preferentially at the C-2 and C-4 positions. uop.edu.pkresearchgate.net The presence of a good leaving group, such as a halogen, at these positions greatly facilitates the reaction. quimicaorganica.org

Amination : As mentioned, heating quinoline with sodamide produces 2-aminoquinoline. uop.edu.pk

Hydroxylation : Reaction with potassium hydroxide (B78521) at high temperatures can introduce a hydroxyl group at the C-2 position to give 2-quinolone (carbostyril). uop.edu.pkiust.ac.ir

Halogenated quinolines at positions 2 and 4 are particularly susceptible to nucleophilic substitution by a variety of nucleophiles. quimicaorganica.org

| Reaction Type | Primary Positions | Ring | Example Reaction | Reference |

|---|---|---|---|---|

| Electrophilic Substitution | C-5 and C-8 | Benzene | Nitration (HNO₃/H₂SO₄) | uop.edu.pkresearchgate.nettutorsglobe.com |

| Nucleophilic Substitution | C-2 and C-4 | Pyridine | Amination (NaNH₂) | uop.edu.pkresearchgate.netquimicaorganica.org |

| Radical Substitution (Minisci reaction) | C-2 and C-4 | Pyridine | Alkylation under acidic conditions | iust.ac.ir |

Modifications of Existing Substituents (e.g., Oxidation of Amino Group, Alkylation)

Once the quinoline core is functionalized, the existing substituents can be further modified to create a diverse range of analogues. The amino group is a particularly versatile handle for chemical transformations.

Amide Formation : The amino group on the quinoline ring can readily react with acyl chlorides or carboxylic acids (using coupling agents) to form amides. For instance, 8-aminoquinoline (B160924) has been converted to its corresponding amide derivatives with triterpenoic acids like oleanonic acid. mdpi.com Similarly, 8-quinolinamines have been conjugated with amino acids. acs.org

Alkylation and Arylation : The nitrogen atom of the amino group can be alkylated or arylated through various methods.

Oxidation : Aromatic amino groups can be oxidized to various oxidation states, including nitroso or nitro functionalities, although this can be challenging to control and may require specific reagents to avoid polymerization or ring degradation.

Diazotization : The amino group can be converted to a diazonium salt, which is a highly versatile intermediate. This salt can then be subjected to Sandmeyer-type reactions to introduce a wide variety of substituents, including halogens, cyano, and hydroxyl groups.

Alkylation can also occur at the quinoline ring nitrogen, forming quinolinium salts, or at carbon positions via C-H activation methodologies. rsc.org For example, rhodium-catalyzed C-H/C-H cross-coupling has been used for the C-8 arylation of quinolines. rsc.org

Preparation of Complex Molecular Architectures Utilizing 3-Amino-7-methoxyquinoline Dihydrochloride as a Building Block

This compound serves as a crucial starting material for the synthesis of more elaborate molecules, leveraging the reactivity of its amino group and the quinoline core. The primary amino group at the 3-position is a key functional handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of larger, more complex structures.

One of the fundamental applications of this compound is in the synthesis of various amide derivatives. Through acylation reactions with carboxylic acids, acid chlorides, or anhydrides, a wide array of N-(7-methoxyquinolin-3-yl) amides can be prepared. These reactions are typically straightforward and provide a gateway to a large chemical space with potential applications in drug discovery.

Furthermore, the amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). These imines can be subsequently reduced to secondary amines, providing another avenue for molecular diversification. The resulting secondary amines can undergo further functionalization, expanding the range of accessible molecular architectures.

While direct, extensively documented examples of multi-step syntheses starting from this compound are not abundantly available in public literature, its utility as a precursor is evident from its commercial availability as a building block. The strategic placement of the amino and methoxy groups on the quinoline ring makes it an attractive starting point for the synthesis of compounds targeting various biological systems. For instance, analogues of this compound, such as 4-amino-7-methoxyquinoline, are utilized as precursors in the synthesis of other bioactive compounds.

The synthesis of sulfonamide-bearing quinoline derivatives represents another important application of aminoquinolines. Although the specific use of the 3-amino isomer is not detailed, a common strategy involves the reaction of an aminoquinoline with a benzenesulfonyl chloride derivative. This approach leads to the formation of sulfonamides, a class of compounds well-known for their diverse pharmacological activities.

The following table summarizes the potential transformations of 3-Amino-7-methoxyquinoline for the synthesis of complex molecules:

| Starting Material | Reagent/Reaction Type | Product Class | Potential Application |

| 3-Amino-7-methoxyquinoline | Carboxylic Acid/Acyl Halide | N-(7-methoxyquinolin-3-yl) amides | Medicinal Chemistry Scaffolds |

| 3-Amino-7-methoxyquinoline | Aldehyde/Ketone | Schiff Bases (Imines) | Intermediates for Secondary Amines |

| 3-Amino-7-methoxyquinoline | Sulfonyl Chloride | Sulfonamides | Bioactive Compound Synthesis |

Novel Synthetic Pathways and Methodological Advancements

Advancements in synthetic organic chemistry continuously provide new methods for the preparation and functionalization of heterocyclic compounds like quinolines. While novel pathways specifically targeting this compound are not extensively reported, general methodologies for the synthesis of substituted quinolines can be adapted for this compound and its analogues.

One of the primary methods for the synthesis of the 3-amino-7-methoxyquinoline core involves a multi-step sequence starting from a suitably substituted aniline. A common route is the reductive amination of a precursor aldehyde. Specifically, 7-methoxyquinoline-3-carboxaldehyde can be reacted with an amine source in the presence of a reducing agent to yield the corresponding 3-aminomethylquinoline derivative. To obtain the 3-aminoquinoline, a different synthetic strategy is employed.

A documented synthetic route to 3-amino-7-methoxyquinoline involves the reduction of a nitro precursor. google.com This method is a classic and reliable way to introduce an amino group onto an aromatic ring.

The general synthetic approaches to 3-Amino-7-methoxyquinoline are outlined in the table below:

| Precursor | Key Transformation | Reagents | Product |

| 7-methoxy-8-nitro-quinoline | Nitro Group Reduction | H₂, Pd/C, Ethanol | 3-Amino-7-methoxyquinoline |

| 7-methoxyquinoline-3-carboxaldehyde | Reductive Amination | Amine source, Reducing agent | 3-(Aminomethyl)-7-methoxyquinoline |

Recent advancements in C-H activation and cross-coupling reactions offer promising avenues for the synthesis and derivatization of quinolines. These modern synthetic tools could potentially be applied to the synthesis of 3-amino-7-methoxyquinoline derivatives with greater efficiency and selectivity. For example, direct amination of the C3-position of a 7-methoxyquinoline precursor, while challenging, would represent a significant methodological advancement.

Furthermore, the development of novel cyclization strategies to construct the quinoline ring system continues to be an active area of research. These methods often aim to improve upon classical syntheses like the Skraup, Doebner-von Miller, or Friedländer reactions by offering milder reaction conditions, broader substrate scope, and better control over regioselectivity. While not specific to the title compound, these advancements in quinoline synthesis are crucial for accessing a wider range of analogues and derivatives.

Impact of Substituent Modifications on Biological Activity Profiles

The modification of substituents on the quinoline ring is a key strategy for optimizing biological activity. Studies on analogous compounds demonstrate that even minor changes can lead to substantial differences in efficacy. For instance, in a series of 8-amino-6-methoxyquinoline-tetrazole hybrids, the linker connecting the quinoline and tetrazole moieties, as well as the lipophilic side chains, strongly influenced antiplasmodial activity. mdpi.com

The specific placement of the amino and methoxy groups on the quinoline core is critical to its biological function. The 8-amino-6-methoxyquinoline (B117001) pharmacophore, for example, is a central element in antimalarial drugs like primaquine (B1584692) and tafenoquine. mdpi.comresearchgate.net The position of these groups influences the molecule's physicochemical properties, such as basicity (pKa), which is crucial for mechanisms like pH trapping in the parasite's food vacuole. researchgate.net

SAR studies on 4-aminoquinolines revealed that electron-withdrawing groups at the 7-position lower the pKa of both the quinoline ring nitrogen and the side chain's tertiary amino nitrogen. researchgate.net This modulation directly impacts antiplasmodial activity. researchgate.net Similarly, research on quinine (B1679958) analogs has shown that while the methoxy group at the C6' position is a common feature, it is not strictly essential for antimalarial activity and can be replaced with other groups, such as a chloro (Cl) group, to enhance activity. rsc.org Conversely, the presence of a methoxy group at position 8 has been associated with minimal inhibition of β-hematin formation. nih.gov Shifting a substituent from the 7-position to the 5-position in certain 8-hydroxyquinoline (B1678124) derivatives has been shown to abrogate both toxicity and selectivity. acs.org

| Compound ID | Linker Type | Side Chain | Antiplasmodial Activity (IC50, µM) |

|---|---|---|---|

| 7 | (Methylamino)ethyl | Ethyl | 15.98 |

| 8 | (Methylamino)ethyl | Phenyl | 7.05 |

| 11 | (Methylamino)ethyl | 4-Bromophenyl | 2.92 |

| 12 | (Methylamino)ethyl | 2-(Trifluoromethyl)phenyl | 2.51 |

| 13 | Methyl | Ethyl | 23.60 |

| 14 | Methyl | Phenyl | 5.12 |

| 16 | Methyl | 4-Chlorophenyl | 0.743 |

| 22 | Methyl | Heptyl | 0.324 |

Attaching other cyclic moieties to the quinoline scaffold is a common hybridization strategy to develop new therapeutic agents. mdpi.com The introduction of a tetrazole ring to a 4-aminoquinoline structure, for instance, created compounds with submicromolar antimalarial activities. mdpi.com In a series of 8-amino-6-methoxyquinoline derivatives, linking the quinoline to a tetrazole ring via different linkers and varying the lipophilic side chains significantly impacted antiplasmodial activity and cytotoxicity. mdpi.com

Key findings from these studies include:

Linker Influence : Compounds with a basic (methylamino)ethyl linker were generally less active than those with a shorter methyl linker. mdpi.com

Lipophilicity and Bulk : Highly lipophilic and voluminous side chains, such as a heptyl group, were shown to have a positive impact on activity. mdpi.com The replacement of a hydrogen atom on a phenyl substituent with bromine, fluorine, or chlorine atoms also modulated activity. mdpi.com

Bisquinolines : Linking two quinoline units together, often through a heterocyclic bridge like a cyclohexane (B81311) diamine, has produced potent antimalarial compounds. oup.com N,N-bis(7-chloroquinolin-4-yl)heteroalkanediamines have shown IC50 values in the nanomolar range against P. falciparum. nih.gov

Configurational and Chiral Effects on Molecular Interactions and Biological Potency

Stereochemistry plays a vital role in the pharmacology of drug molecules, dictating how they fit into a biological target. nih.gov The introduction of a chiral center into a molecule can lead to enantiomers with vastly different biological activities. nih.gov

A clear example of this is seen in the development of a c-MET kinase inhibitor. The introduction of an α-methyl group created a chiral center. nih.gov When the enantiomers were separated and tested, the R-enantiomer (7) was found to be approximately 100 times more potent than the S-enantiomer (6). nih.gov X-ray crystallography revealed that the R-enantiomer's methyl group fits perfectly into a small lipophilic pocket, whereas the S-enantiomer experiences a steric clash, explaining the dramatic loss in activity. nih.gov

Similarly, studies on bisquinoline antimalarials, such as (±)-trans-N¹,N²-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine, which contains chiral centers, have demonstrated potent in vivo activity, underscoring the importance of spatial configuration. oup.com

| Compound | Configuration | Inhibitory Constant (Ki, µM) | Cell-Based Potency (IC50, µM) |

|---|---|---|---|

| 5 | Racemate | 0.012 | 0.020 |

| 6 | S-enantiomer | 0.41 | 1.8 |

| 7 | R-enantiomer | 0.004 | 0.018 |

Computational Approaches in SAR and QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. asianpubs.org These in-silico techniques are frequently used to design novel therapeutic agents and to understand the mechanisms of action for compounds like quinoline derivatives. nih.govnih.gov

Several computational methods are employed:

2D-QSAR : These models use 2D structural descriptors to build a mathematical relationship with biological activity. A study on 7-substituted-4-aminoquinoline derivatives used a 2D-QSAR model with four descriptors selected by a genetic algorithm, which showed satisfactory statistical results. nih.gov

3D-QSAR : These methods consider the three-dimensional properties of molecules.

Comparative Molecular Field Analysis (CoMFA) : This technique analyzes steric and electrostatic fields around the molecules to predict activity. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA) : This method evaluates steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov CoMSIA models have been shown to be reliable in predicting the activity of aminoquinoline derivatives. nih.gov

Molecular Docking : This approach simulates the binding of a ligand to the active site of a target protein, helping to visualize interactions and understand binding mechanisms. nih.gov Docking studies on 4-aminoquinoline derivatives have highlighted the unique binding signatures within the target's active site, explaining differences in their EC50 values. nih.gov

These models are built using various molecular descriptors, including steric (Molar Refractivity), hydrophobic (log P), and electronic (Dipole Moment) factors, as well as quantum chemical descriptors like HOMO and LUMO energies. researchgate.netasianpubs.org Successful QSAR models show significant correlation coefficients (r²) and predictive ability (q²), making them useful for designing new analogs with enhanced potency. ejbps.comnih.gov

Identification of Key Pharmacophoric Features for Targeted Activity

Based on extensive SAR and QSAR studies, a general pharmacophore model for biologically active quinoline derivatives can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

Key pharmacophoric features for many quinoline-based agents include:

The Quinoline Scaffold : The planar aromatic ring system is often crucial, potentially acting via intercalation into DNA or by inhibiting processes like heme polymerization in malaria parasites. nih.govnih.gov

A Basic Amino Group : A protonatable nitrogen, often in an amino group or a side chain, is a common feature. This group can become charged at physiological pH, which is critical for accumulation in acidic organelles like the parasite food vacuole (pH trapping). researchgate.net

Substituents at the 7-Position : For 4-aminoquinolines, an electron-withdrawing group at the 7-position (like chlorine) is a well-established feature that enhances antimalarial activity. researchgate.net

Lipophilic/Aromatic Moieties : The presence of specific lipophilic side chains or additional aromatic/heterocyclic rings can significantly enhance binding affinity and activity, likely through hydrophobic and π-π stacking interactions with the biological target. mdpi.comnih.gov The introduction of a 1-naphthyl moiety or a heptyl side chain, for example, led to potent antiplasmodial compounds. mdpi.com

Specific Stereochemistry : Where chiral centers exist, a specific enantiomeric configuration is often required for optimal interaction with the chiral environment of a receptor or enzyme binding site. nih.gov

Mechanistic Investigations of Biological Activities of 3 Amino 7 Methoxyquinoline Dihydrochloride and Its Derivatives

Enzyme Inhibition and Modulation Studies

The biological effects of many quinoline (B57606) derivatives are rooted in their ability to interact with and modulate the function of critical enzymes involved in cellular signaling and neurotransmission.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer. Consequently, they are significant targets for drug development.

Casein Kinase 2 (CK2) is a serine/threonine kinase that is often overexpressed in cancer cells, contributing to tumor growth and survival. medchem.org.uanih.gov The inhibition of CK2 is a promising strategy for cancer therapy. medchem.org.uanih.gov Studies on compounds structurally related to 3-amino-7-methoxyquinoline, such as 3-carboxy-4(1H)-quinolones, have shed light on potential inhibitory mechanisms. These quinolone derivatives have been identified as ATP-competitive inhibitors of CK2, meaning they bind to the ATP-binding site of the enzyme, preventing the transfer of a phosphate (B84403) group to its substrates. nih.gov For instance, 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has demonstrated an IC₅₀ value of 0.3 µM and a Kᵢ value of 0.06 µM against CK2. nih.gov The binding of these inhibitors is facilitated by key interactions within the active site, including hydrogen bonds with the hinge region residue Val116 and interactions with a positive area near Lys68. researchgate.net

BCR-ABL is a fusion protein with deregulated tyrosine kinase activity, which is the primary cause of chronic myeloid leukemia (CML). nih.gov Tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the ABL kinase domain are the cornerstone of CML treatment. nih.gov While direct studies on 3-amino-7-methoxyquinoline are limited, the general mechanism of BCR-ABL inhibition by small molecules involves blocking the kinase's ability to phosphorylate its substrates, thereby inhibiting downstream signaling pathways that lead to cell proliferation and survival. nih.gov The development of resistance, often through mutations in the kinase domain like the T315I mutation, presents a significant challenge. nih.gov Research into novel inhibitors often focuses on designing molecules that can overcome this resistance, for example, by utilizing flexible linkers to avoid steric hindrance. nih.gov

Src family kinases (SFKs) are non-receptor tyrosine kinases that play important roles in cell growth, differentiation, and survival. Their hyperactivation is implicated in various cancers. nih.gov The development of SFK inhibitors is an active area of research. nih.gov Dasatinib and bosutinib (B1684425) are examples of dual Src/Abl inhibitors. nih.gov The inhibitory mechanism of such compounds typically involves binding to the active conformation of the kinase. nih.gov Optimization studies on 4-aminoimidazole (B130580) derivatives have led to potent SFK inhibitors with IC₅₀ values in the nanomolar range. nih.gov

Cholinesterases are critical for regulating the levels of the neurotransmitter acetylcholine. Their inhibition is a key therapeutic strategy for Alzheimer's disease.

Acetylcholinesterase (AChE) inhibitors prevent the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. nih.gov Derivatives of 7-methoxytacrine (7-MEOTA), a close structural analog of 7-methoxyquinoline (B23528), have been evaluated as AChE inhibitors. nih.gov These compounds have shown effective inhibition of AChE. nih.gov The mechanism of inhibition can be of a mixed type, indicating that the inhibitors can bind to both the catalytic active site and a peripheral anionic site of the enzyme. mdpi.com The presence of aromatic amino acids linked to a coumarin (B35378) nucleus via a triazole has been shown to enhance AChE inhibition. scielo.br

Butyrylcholinesterase (BChE) is another cholinesterase that becomes more prominent in the brains of Alzheimer's disease patients as the disease progresses. nih.gov Selective inhibition of BChE is therefore a valuable therapeutic goal. While direct data on 3-amino-7-methoxyquinoline is not available, studies on other quinoline derivatives, such as N-[[(3R)-1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-8-hydroxy-N-(2-methoxyethyl)-5-nitroquinoline-7-carboxamide, have shown potent and selective BChE inhibition. nih.gov The selectivity for BChE over AChE in some inhibitors is attributed to differences in the amino acid residues within their respective active sites, with the bulkier residues in the AChE active site creating steric hindrance for certain ligands. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. physchemres.org This method is instrumental in understanding the binding modes of potential inhibitors and in designing new, more potent compounds.

Docking studies of various quinoline derivatives have provided insights into their binding with different target proteins. For instance, the docking of 3-carboxy-4(1H)-quinolones into the active site of CK2 has helped to elucidate the key interactions responsible for their inhibitory activity. nih.gov Similarly, molecular docking of imidazoquinoline derivatives has been used to understand their antibacterial activity. nih.gov These studies often reveal the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket of the target protein. physchemres.orgsemanticscholar.org The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the strength of the interaction. nih.gov For example, docking studies of 3-methoxy flavone (B191248) derivatives with the estrogen receptor-α have shown binding energies ranging from -7.33 to -10.14 kcal/mol. nih.gov

Antimicrobial and Antiprotozoal Mechanisms In Vitro

The quinoline core is a well-established pharmacophore in antimicrobial agents.

Staphylococcus aureus is a major human pathogen responsible for a variety of infections. The emergence of methicillin-resistant S. aureus (MRSA) has created an urgent need for new antibacterial agents.

Fluoroquinolones, a major class of antibacterial drugs, act by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. nih.gov A series of novel 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivatives, which incorporate a 3-amino moiety, have demonstrated significant in vitro activity against various strains of S. aureus, including MRSA. nih.gov One of the synthesized compounds, 8f , exhibited potent activity against a clinical isolate of MRSA (10-05) with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL. nih.gov This was significantly more potent than the reference drugs ciprofloxacin (B1669076) (MIC > 128 µg/mL), levofloxacin (B1675101) (MIC = 32 µg/mL), moxifloxacin (B1663623) (MIC = 2 µg/mL), and gemifloxacin (B1671427) (MIC = 2 µg/mL). nih.gov

Table 1: In Vitro Antibacterial Activity of Fluoroquinolone Derivative 8f and Reference Drugs against Staphylococcus aureus

| Compound | MIC (µg/mL) vs. S. aureus (MRSA, 10-05) |

|---|---|

| 8f | 0.25 |

| Ciprofloxacin | >128 |

| Levofloxacin | 32 |

| Moxifloxacin | 2 |

| Gemifloxacin | 2 |

Data sourced from a study on novel fluoroquinolone derivatives. nih.gov

Candida albicans is a common opportunistic fungal pathogen that can cause a range of infections, from superficial mucosal infections to life-threatening systemic candidiasis.

While direct studies on the antifungal activity of 3-amino-7-methoxyquinoline are limited, research on related heterocyclic compounds provides insights into potential mechanisms. Quinoxaline (B1680401) derivatives, for example, have shown promising antifungal activity against various Candida species. nih.gov A novel quinoxaline derivative, 3-hydrazinoquinoxaline-2-thiol, demonstrated greater in vitro efficacy against most clinical isolates of C. albicans compared to amphotericin B. nih.gov The proposed mechanisms for antifungal agents can vary, but often involve disruption of the fungal cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. Molecular modeling studies on other antifungal compounds, such as methyl 3,5-dinitrobenzoate, suggest a multi-target mechanism of action against C. albicans. nih.gov

Antimalarial and Antileishmanial Mode of Action in vitro

The search for novel and effective treatments for parasitic diseases such as malaria and leishmaniasis has led to the investigation of various quinoline derivatives. The 4-aminoquinolines, for instance, are a well-established class of antimalarial agents. nih.gov Their proposed mechanism of action often involves accumulation in the acidic food vacuole of the parasite, where they interfere with the detoxification of heme, a byproduct of hemoglobin digestion, leading to parasite death. nih.gov

In the context of 3-aminoquinoline (B160951) derivatives, a study investigating a series of 3-quinolinediamines structurally related to the known antimalarial primaquine (B1584692) found them to be inactive against Plasmodium berghei in mice. escca.eu Similarly, these compounds did not exhibit activity against Leishmania donovani in hamsters. escca.eu However, research into other substituted quinolines has shown more promising results. For example, some 3-arylquinolines have demonstrated potent antileishmanial activity by blocking the proliferation of intramacrophage amastigotes of Leishmania parasites with good selectivity over host macrophages. The presence of a polar amino substituent at the C-7 position of the quinoline ring was suggested to be important for this activity.

The antileishmanial mechanism of some quinoline derivatives is thought to involve multiple targets within the parasite. For instance, certain 9-chloro and 9-amino-2-methoxyacridines, which share a heterocyclic core with quinolines, are hypothesized to target DNA metabolism in Leishmania promastigotes. labome.com Additionally, secondary effects on protein and lipid metabolism have been observed, suggesting these compounds may act as multitarget drugs. labome.com

| Compound/Derivative Class | Organism | Observed In Vitro Activity/Mode of Action |

| 3-Quinolinediamines | Plasmodium berghei, Leishmania donovani | Inactive. escca.eu |

| 3-Arylquinolines | Leishmania spp. | Potent inhibition of amastigote proliferation. |

| 9-Amino-2-methoxyacridines | Leishmania infantum | Hypothesized to target DNA metabolism; potential multitarget effects. labome.com |

Antimycobacterial Activity Studies

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has spurred the search for new antimycobacterial agents. Quinoline derivatives have been explored in this area. While specific studies on 3-Amino-7-methoxyquinoline dihydrochloride (B599025) are not extensively documented in the reviewed literature, research on related compounds provides some insights. A study on a series of 7-chloroquinoline (B30040) derivatives showed moderate antimycobacterial activity against various Mycobacterium species, suggesting that the quinoline scaffold could be a useful starting point for the development of new anti-tuberculosis drugs. nih.gov Another study on 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-1-(isonicotinoyl) pyrazoles, which incorporate a moiety derived from the antitubercular drug isoniazid, identified compounds with potent activity against both susceptible and isoniazid-resistant strains of M. tuberculosis. d-nb.info These compounds were found to inhibit the biosynthesis of mycolic acid, a crucial component of the mycobacterial cell wall. d-nb.info

| Compound/Derivative Class | Organism | Observed In Vitro Activity/Mode of Action |

| 7-Chloroquinoline derivatives | Mycobacterium spp. | Moderate antimycobacterial activity. nih.gov |

| 3-Substituted pyrazoles | M. tuberculosis | Inhibition of mycolic acid biosynthesis. d-nb.info |

Anti-cancer Mechanisms In Vitro

The antiproliferative activity of quinoline derivatives against various cancer cell lines has been an active area of research. While direct studies on 3-Amino-7-methoxyquinoline dihydrochloride are limited, investigations into structurally related compounds provide valuable information. For instance, a study on a monobenzyltin compound demonstrated significant growth inhibition against several human cancer cell lines, including MCF-7 breast cancer cells. springernature.com The cytotoxic effect was confirmed by an increase in lactate (B86563) dehydrogenase release, indicating a loss of cell membrane integrity. springernature.com Furthermore, some aminoferrocene derivatives have been shown to inhibit cancer cell proliferation, with their efficacy varying based on the specific substitutions on the molecule. nih.gov

Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer agents exert their effects. A structurally related indenoisoquinoline derivative, AM6-36, was found to induce apoptosis in HL-60 human leukemia cells. nih.gov This was accompanied by the cleavage of poly (ADP-ribose) polymerase (PARP) and the activation of caspases-3, -7, and -9, which are key executioners of the apoptotic cascade. nih.gov The induction of apoptosis by this compound was correlated with its ability to cause cell cycle arrest at the G2/M phase. nih.gov Flow cytometry analysis is a common technique used to assess both apoptosis, often by detecting the sub-G1 peak representing fragmented DNA, and the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). escca.eunih.gov The withdrawal of certain amino acids has also been shown to induce cell cycle arrest, highlighting the intricate relationship between nutrient sensing and cell proliferation. nih.gov

| Compound/Derivative | Cell Line | Observed Mechanism |

| AM6-36 (Indenoisoquinoline derivative) | HL-60 (Human Leukemia) | Induction of apoptosis via caspase-3, -7, and -9 activation; G2/M cell cycle arrest. nih.gov |

| Monobenzyltin compound | MCF-7 (Breast Cancer) | Induction of apoptosis, observed through DNA fragmentation and morphological changes. springernature.com |

Other Investigated Biological Activities at the Molecular Level (e.g., Anti-inflammatory, Antioxidant Mechanisms)

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Consequently, compounds with anti-inflammatory and antioxidant properties are of significant interest. The anti-inflammatory effects of some methoxyphenolic compounds have been investigated in human airway cells. nih.gov These compounds were found to inhibit the production of multiple inflammatory mediators, including various cytokines and chemokines. nih.gov The proposed mechanism for some of these compounds involves the post-transcriptional regulation of inflammatory gene expression by inhibiting the binding of the RNA-binding protein HuR to mRNA. nih.gov Another study on a cryptopleurine (B1669640) analogue, 7-methoxycryptopleurine, which is a phenanthroquinolizidine, also reported potent anti-inflammatory activity. mdpi.com

The antioxidant activity of various compounds is often assessed by their ability to scavenge free radicals. For example, derivatives of 8-hydroxyquinoline (B1678124) have been shown to possess antioxidant properties. nih.gov The antioxidant mechanism of phenolic compounds often involves the transfer of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. nih.gov The specific arrangement and number of hydroxyl groups on the molecule can significantly influence its antioxidant capacity. mdpi.com

| Compound/Derivative Class | Biological Activity | Observed Molecular Mechanism |

| Methoxyphenolic compounds | Anti-inflammatory | Inhibition of inflammatory mediator production, possibly via post-transcriptional regulation. nih.gov |

| 7-Methoxycryptopleurine | Anti-inflammatory | Potent in vitro activity observed. mdpi.com |

| 8-Hydroxyquinoline derivatives | Antioxidant | Radical scavenging activity. nih.gov |

Applications in Chemical Biology and Advanced Research

Fluorescent Probes for Biological Detection and Enzyme Kinetics

The quinoline (B57606) nucleus is a well-established fluorophore, and its derivatives are widely utilized in the development of fluorescent probes. rsc.orgresearchgate.netresearchgate.net While specific data on the fluorescence quantum yield of 3-Amino-7-methoxyquinoline dihydrochloride (B599025) is not extensively published, the general class of aminoquinolines is known to exhibit fluorescence, which can be sensitive to the local environment. nih.gov This property is fundamental to their application in biological detection and the study of enzyme kinetics.

The 3-amino group provides a reactive handle for conjugation to other molecules, while the 7-methoxy group can influence the photophysical properties of the quinoline core. rsc.orgsciforum.net For instance, studies on related quinoline derivatives have shown that methoxy (B1213986) substituents can affect fluorescence wavelength and quantum yield. sciforum.net A comparative study on 6-methoxy- and 7-methoxycarbostyrils demonstrated that the position of the methoxy group influences the fluorescence properties. sciforum.net

In the context of enzyme kinetics, fluorescent probes are invaluable tools for monitoring enzyme activity in real-time. nih.gov An assay can be designed where the fluorescence of the quinoline probe is altered upon enzymatic modification of a substrate to which the probe is attached. This change in fluorescence provides a direct readout of the reaction rate, allowing for the determination of key kinetic parameters such as Km and Vmax. While direct examples employing 3-Amino-7-methoxyquinoline dihydrochloride are not prevalent in the literature, the principle has been demonstrated with other aminoquinoline-based probes.

The general utility of aminoquinolines in biological detection is further exemplified by their use in high-performance liquid chromatography (HPLC) with fluorescence detection for the analysis of biological samples. nih.gov This technique offers high sensitivity and specificity for the quantification of aminoquinoline-containing compounds and their metabolites. nih.gov

Table 1: General Characteristics of Quinoline-Based Fluorescent Probes

| Property | Description | Relevance to this compound |

| Fluorophore Core | The quinoline ring system provides the intrinsic fluorescence. | The fundamental structural component. |

| Functional Groups | The 3-amino group allows for covalent attachment to biomolecules. | Enables its use as a reporter molecule. |

| Modulating Groups | The 7-methoxy group can alter the photophysical properties (e.g., wavelength, quantum yield). | Potentially tunes the probe for specific applications. |

| Environmental Sensitivity | Fluorescence can be influenced by the polarity and composition of the local environment. | Allows for the probing of binding events and conformational changes. nih.gov |

Integration into Peptide and Protein Systems for Mechanistic Studies

The ability to incorporate fluorescent probes into peptides and proteins is crucial for studying their structure, function, and interactions. The 3-amino group of this compound serves as a key functional handle for its integration into peptide and protein systems. Standard peptide synthesis protocols, such as solid-phase peptide synthesis (SPPS), can be adapted to incorporate such non-natural amino acids. The amino group can be acylated to form a peptide bond, effectively making the quinoline derivative a fluorescent amino acid analog.

While specific examples of the integration of this compound into peptides are not widely documented, the general methodology for incorporating fluorescent amino acids is well-established. nih.gov For instance, a fluorescent unnatural amino acid can be synthesized and then incorporated into a peptide sequence during SPPS. nih.gov This allows for the site-specific labeling of a peptide or protein.

Once integrated, the fluorescent quinoline moiety can be used to study a variety of mechanistic questions. For example, changes in the fluorescence signal upon protein folding, ligand binding, or protein-protein interactions can provide valuable insights into these processes. Fluorescence resonance energy transfer (FRET) studies, where the quinoline probe acts as a donor or acceptor, can be used to measure distances and conformational changes within or between proteins. The environmental sensitivity of the quinoline fluorescence can also report on changes in the local environment of the probe, such as exposure to solvent or binding to a hydrophobic pocket. nih.gov

Studies on cholesterol-quinoline hybrids have demonstrated their ability to inhibit and reverse protein aggregation processes, highlighting the potential of quinoline derivatives in studying and modulating protein misfolding disorders. acs.org

Role as Chemical Tools for Target Validation and Pathway Elucidation

In drug discovery, target validation is the process of demonstrating that a specific biological target is involved in a disease process and that modulating its activity is likely to have a therapeutic effect. Chemical probes, which are small molecules that interact with a specific target, are essential tools in this process. nih.govrsc.orgyoutube.compharmaweek.com Quinoline derivatives, due to their diverse biological activities, are often employed as scaffolds for the development of such chemical probes. orientjchem.orgnih.govrsc.org

The structural similarity of this compound to various bioactive molecules suggests its potential as a starting point for the synthesis of libraries of compounds for screening against new biological targets. orientjchem.org The quinoline core is a common feature in many inhibitors of enzymes such as kinases, which are important targets in cancer therapy. nih.gov For example, molecular docking studies have shown that the quinoline ring can form key interactions, such as π-π stacking, with amino acid residues in the active sites of proteins like c-Met. nih.gov

Furthermore, substituted quinolines have been identified as noncovalent inhibitors of the proteasome, a key player in cellular protein degradation pathways. nih.govnih.gov By developing derivatives of this compound, it may be possible to create selective inhibitors for specific proteasome subunits or other enzymes, which can then be used to validate these targets and elucidate their roles in cellular pathways.

The process of pathway elucidation involves understanding the complex network of interactions between molecules in a cell. Fluorescently labeled molecules, such as those derived from this compound, can be used to track the localization and movement of proteins within a cell, providing spatial and temporal information about signaling pathways. For instance, quinoline-based probes have been developed to specifically image the Golgi apparatus in living cells. nih.gov

Development of Analytical Standards for Related Compounds

Accurate and reliable analytical methods are essential for the quality control of pharmaceuticals and for conducting reproducible scientific research. Analytical standards are highly pure compounds used as a reference in these methods. While there is no specific mention in the searched literature of this compound being used as a formal analytical standard, its stable and well-characterized nature makes it a potential candidate for such applications, particularly for the analysis of related quinoline derivatives.

The development of a robust HPLC method with fluorescence detection for the aminoquinoline antimalarial candidate AQ-13 demonstrates the utility of a structurally related compound as an internal standard. nih.gov In this context, a pure sample of this compound could serve as a reference compound for the development and validation of analytical methods, such as HPLC or mass spectrometry, for the quantification of other 3-amino-7-methoxyquinoline analogs or their metabolites.

The availability of a well-characterized standard is crucial for ensuring the accuracy of quantitative measurements, including determining the concentration of stock solutions, calibrating instruments, and assessing the purity of synthesized compounds. Given the growing interest in quinoline derivatives in various research fields, the development of a comprehensive library of analytical standards, which could include this compound, would be highly beneficial for the scientific community.

Theoretical and Computational Chemistry Studies on 3 Amino 7 Methoxyquinoline Dihydrochloride Systems

Molecular Modeling and Dynamics Simulations for Ligand-Protein Interactions

Molecular modeling and dynamics (MD) simulations are pivotal in elucidating the interactions between a small molecule, such as 3-Amino-7-methoxyquinoline dihydrochloride (B599025), and its potential protein targets. These techniques provide a dynamic view of the binding process, revealing key intermolecular interactions and the stability of the ligand-protein complex over time.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a protein's active site. For quinoline (B57606) derivatives, molecular docking has been successfully employed to investigate their interactions with a variety of enzymes, including proteases, kinases, and acetylcholinesterase. nih.govmdpi.comnih.gov For instance, in silico studies on quinoline derivatives as potential protease inhibitors for SARS-CoV-2 have shown stable interactions with key amino acid residues like His41 and Glu166. nih.gov Although specific docking studies for 3-Amino-7-methoxyquinoline dihydrochloride are not widely published, its quinoline scaffold suggests it could be a candidate for similar enzyme inhibition. The 3-amino and 7-methoxy groups would likely play a crucial role in forming hydrogen bonds and other non-covalent interactions within a protein's binding pocket.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complex in a simulated physiological environment. nih.govmdpi.com These simulations track the movements of atoms over time, providing insights into the flexibility of the protein and the ligand, and the persistence of key interactions. mdpi.com For quinoline-based inhibitors, MD simulations have been used to confirm the stability of ligand-Mpro complexes and to analyze the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein-ligand system, which are indicators of complex stability. nih.govnih.gov Such simulations for this compound would be invaluable in validating docking predictions and understanding the dynamic nature of its binding to a potential target.

A hypothetical molecular dynamics simulation of this compound with a target protein could yield the following type of data:

| Simulation Parameter | Value | Description |

| Simulation Time | 100 ns | The total time the molecular movements are simulated. |

| RMSD of Protein Backbone | < 3 Å | Indicates the stability of the protein structure throughout the simulation. |

| RMSF of Binding Site Residues | < 1.5 Å | Shows minimal fluctuations, suggesting stable interactions with the ligand. |

| Key Interacting Residues | Asp, Glu, Tyr | Amino acids predicted to form stable hydrogen bonds or pi-stacking interactions with the ligand. |

This table represents hypothetical data for illustrative purposes.

Electronic Structure and Reactivity Predictions using Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, which in turn govern their reactivity. nih.govmdpi.com For this compound, these calculations can provide a detailed understanding of its chemical behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov For aminoquinolines, DFT calculations have been used to determine these energies, providing insights into their electronic properties. nih.gov The presence of the electron-donating amino and methoxy (B1213986) groups on the quinoline ring of this compound would be expected to raise the HOMO energy, making it more susceptible to electrophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). tandfonline.com For this compound, the nitrogen atom in the quinoline ring and the oxygen of the methoxy group would likely be regions of negative potential, while the amino group's hydrogens would be regions of positive potential. This information is crucial for predicting how the molecule will interact with biological targets.

Reactivity Descriptors: Quantum chemical calculations can also be used to compute various reactivity descriptors, such as chemical hardness, softness, and electrophilicity index. These parameters provide a quantitative measure of a molecule's reactivity and can be used to predict the types of reactions it is likely to undergo. rsc.org Such calculations are instrumental in predicting reaction pathways and have been applied to understand the regioselectivity of reactions involving quinoline derivatives. mdpi.com

| Quantum Chemical Property | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.2 eV | Relates to the molecule's electron-donating ability. |

| LUMO Energy | -1.8 eV | Relates to the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

This table represents hypothetical data for illustrative purposes.

Prediction of Molecular Properties Relevant to Biological Activity and Stability

Computational methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. tandfonline.com These predictions are vital for assessing the druglikeness of a compound like this compound and its potential for success in clinical trials.

Lipophilicity and Solubility: Properties like the partition coefficient (logP) and aqueous solubility (logS) are critical for a drug's absorption and distribution. These can be calculated using various computational models. The methoxy group in this compound would likely increase its lipophilicity.

Drug-Likeness: Rules such as Lipinski's Rule of Five are used as a filter to evaluate the druglikeness of a compound based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. While not a definitive predictor of biological activity, adherence to these rules suggests a higher probability of oral bioavailability.

Metabolic Stability: Predicting the metabolic fate of a compound is crucial. Computational tools can identify potential sites of metabolism by cytochrome P450 enzymes. For this compound, the aromatic rings and the methoxy group are potential sites for metabolic modification.

| ADMET Property | Predicted Value | Implication for Biological Activity |

| Molecular Weight | 247.12 g/mol | Compliant with Lipinski's Rule (<500). tandfonline.com |

| logP | 2.5 | Indicates good membrane permeability. |

| Hydrogen Bond Donors | 1 (amino group) | Compliant with Lipinski's Rule (<5). |

| Hydrogen Bond Acceptors | 3 (2 nitrogens, 1 oxygen) | Compliant with Lipinski's Rule (<10). |

| Predicted Toxicity | Low | Suggests a favorable preliminary safety profile. nih.gov |

This table includes both factual data (Molecular Weight) and hypothetical predictive data for illustrative purposes.

Cheminformatics and Data-Driven Approaches in Compound Design

Cheminformatics combines chemistry, computer science, and information technology to analyze large datasets of chemical compounds and their biological activities. longdom.org These data-driven approaches are powerful for designing new compounds based on existing knowledge.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. nih.gov For quinoline derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to design novel telomerase inhibitors. nih.gov By analyzing the steric and electrostatic fields of a set of molecules, these models can guide the modification of a lead compound like this compound to enhance its activity.

Virtual Screening: This computational technique involves screening large libraries of virtual compounds against a biological target to identify potential hits. nih.gov A flexible scaffold-based cheminformatics approach can be used for the rational design of polypharmacological drugs. nih.gov The quinoline scaffold of this compound makes it an excellent candidate for inclusion in virtual screening libraries aimed at discovering new therapeutic agents for a variety of diseases. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By identifying the pharmacophoric features of known active compounds, new molecules with similar features can be designed. The amino and methoxy groups, along with the aromatic system of this compound, would be key components of any pharmacophore model derived from it.

Q & A

Basic: What synthetic methodologies are recommended for producing 3-Amino-7-methoxyquinoline dihydrochloride with high purity?

Synthesis typically involves a two-step procedure:

- Step 1 : Formation of the free base (e.g., via nucleophilic substitution or condensation reactions using precursors like 7-methoxyquinoline derivatives).

- Step 2 : Salt formation by reacting the free base with hydrochloric acid under controlled stoichiometry to ensure two HCl molecules are incorporated.

Purification methods include recrystallization (using ethanol/water mixtures) or column chromatography. Validate purity via HPLC (retention time consistency) and NMR (peak assignments for amino and methoxy groups) .

Basic: Which analytical techniques are critical for validating the structure and purity of this compound?

- UV-Vis Spectroscopy : Determine λmax (e.g., ~343 nm for similar quinoline derivatives) to confirm electronic absorption profiles .

- HPLC : Assess purity (>98%) using reverse-phase columns (C18) with mobile phases like acetonitrile/water + 0.1% trifluoroacetic acid. A single peak at a consistent retention time (e.g., 13 minutes) indicates homogeneity .

- NMR : Confirm structural integrity via ¹H/¹³C NMR (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the quinoline ring) .

Advanced: How does the dihydrochloride salt form influence solubility and stability compared to the free base?

- Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility due to ionic interactions, facilitating in vitro assays. For example, similar compounds show 10–20× improved solubility in PBS (pH 7.4) compared to free bases .

- Stability : The dihydrochloride form enhances hygroscopic stability under refrigeration (2–8°C). However, prolonged exposure to light or humidity may degrade the compound, necessitating desiccated storage .

Advanced: What experimental strategies mitigate batch-to-batch variability in bioactivity data for this compound?

- Quality Control : Implement strict synthesis protocols (e.g., stoichiometric HCl addition, pH monitoring) and validate each batch via HPLC and NMR .

- Bioassay Standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments across multiple cell lines. Statistical tools like GraphPad Prism can identify outliers via ANOVA or t-tests .

- Data Normalization : Express bioactivity relative to purity-adjusted concentrations to account for minor impurities .

Advanced: How to design dose-response studies to evaluate the compound’s inhibitory effects in cancer cell lines?

- Cell Line Selection : Use relevant models (e.g., breast cancer MCF-7 or pancreatic cancer cells) based on prior mechanistic insights .

- Dose Range : Test 0.1–100 µM concentrations, with triplicate wells per dose. Include vehicle controls (e.g., DMSO ≤0.1%).

- Endpoint Assays : Measure viability via MTT/WST-1 assays and apoptosis via caspase-3 activation. IC50 values should be calculated using nonlinear regression .

Basic: What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution .

- Storage : Keep in airtight, light-resistant containers at –20°C for long-term stability. Avoid room-temperature storage >1 month .

- Disposal : Follow hazardous waste regulations (e.g., incineration) and avoid aqueous drainage .

Advanced: How to resolve contradictory solubility data reported in different solvent systems?

- Method Standardization : Use USP-classified solvents (e.g., DMSO for stock solutions, PBS for aqueous dilution). Document temperature and agitation methods .

- pH Adjustment : Test solubility across pH 1–10 (using HCl/NaOH) to identify optimal conditions. For dihydrochloride salts, solubility often peaks at pH 4–6 due to protonation .

Advanced: What mechanistic studies elucidate the role of this compound in enzyme inhibition?

- Kinetic Assays : Perform Michaelis-Menten experiments to determine inhibition type (competitive/non-competitive) using varying substrate concentrations.

- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) .

- Molecular Docking : Model interactions with target enzymes (e.g., LSD1) using software like AutoDock Vina, validating with mutagenesis studies .

Basic: How to optimize storage conditions to prevent degradation of this compound?

- Temperature : Store at –20°C in amber vials to minimize thermal and photolytic degradation .

- Humidity Control : Use desiccants (silica gel) in storage containers. Lyophilization may enhance long-term stability for lyophobic compounds .

Advanced: What strategies validate the compound’s stability in biological matrices (e.g., plasma) for pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.